molecular formula C11H11FINO B8014132 1-(4-Fluoro-2-iodobenzoyl)pyrrolidine

1-(4-Fluoro-2-iodobenzoyl)pyrrolidine

Cat. No.: B8014132
M. Wt: 319.11 g/mol
InChI Key: AODBXNIBOMMGQO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodobenzoyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a benzoyl group substituted with fluorine and iodine atoms. The presence of these halogen atoms can significantly influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-iodobenzoyl)pyrrolidine typically involves the introduction of the fluorine and iodine atoms onto the benzoyl group, followed by the attachment of the pyrrolidine ring. One common method involves the use of halogenation reactions to introduce the fluorine and iodine atoms. For example, the fluorination of benzoyl compounds can be achieved using reagents such as Selectfluor® . The iodination can be performed using iodine or iodine monochloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable halogenation and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The specific conditions would be optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-iodobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoyl-pyrrolidine derivatives, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

1-(4-Fluoro-2-iodobenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodobenzoyl)pyrrolidine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated benzoyl group and pyrrolidine ring. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Biological Activity

1-(4-Fluoro-2-iodobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features, which include both fluoro and iodo substituents. These characteristics may enhance its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

This compound can be synthesized through various chemical reactions, including substitution reactions where the iodine atom can be replaced with other nucleophiles. The presence of fluorine and iodine enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit key signaling pathways associated with Toll-like receptors (TLRs), which play a crucial role in the immune response.

Biological Activity Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) in response to TLR agonists. This inhibition leads to a decrease in the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting its role in modulating inflammatory responses .

Summary of Biological Activity Findings

Study Findings
TLR Signaling Pathways Inhibition of NF-κB and IRF3 activation; reduced expression of COX-2 and iNOS.
Enzyme Interaction Potential use as a probe in biochemical assays to study enzyme interactions.
Therapeutic Applications Promising candidate for treating inflammatory diseases due to its ability to modulate immune responses.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the effects of this compound on TLR-mediated signaling pathways. The results indicated that the compound significantly reduced inflammatory markers in vitro, suggesting potential therapeutic benefits in conditions characterized by excessive inflammation.
  • Enzyme Inhibition : In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The findings revealed that it effectively inhibited COX-2 activity, further supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

(4-fluoro-2-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODBXNIBOMMGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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